Zaleplon-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

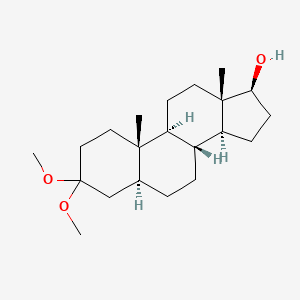

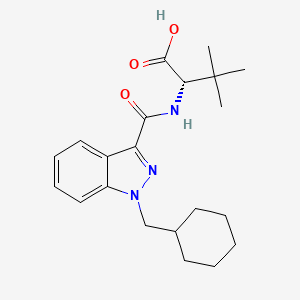

Zaleplon-d4 is a compound used by scientists worldwide for advancing human and animal health . It is intended for use as an internal standard for the quantitation of zaleplon by GC- or LC-MS . Zaleplon, the parent compound of Zaleplon-d4, is a pyrazolopyrimidine that selectively activates the GABA A α 1 receptor subunit, producing a sedative effect .

Synthesis Analysis

The synthesis of Zaleplon involves N-(3-(3-(dimethyl amino)-1-oxo-2-propenyl)phenyl) acetamide, dimethyl formamide, sodium hydroxide, tetrabutylammonium bromide, ethylbromide, and p-Chloroaniline .Molecular Structure Analysis

Zaleplon-d4 has a molecular formula of C17H11D4N5O and a molecular weight of 309.358547112 . The parent compound, Zaleplon, has a molecular formula of C17H15N5O .Chemical Reactions Analysis

Zaleplon, the parent compound of Zaleplon-d4, is primarily metabolized by aldehyde oxidase into 5-oxozaleplon . About 9% of zaleplon is metabolized by CYP3A4 to form desethylzaleplon, which is quickly metabolized by aldehyde oxidase to 5-oxodesethylzaleplon .Physical And Chemical Properties Analysis

Zaleplon-d4 shares the physical and chemical properties of its parent compound, Zaleplon. Zaleplon is a pyrazolopyrimidine hypnotic drug indicated for the short-term treatment of insomnia . It interacts with the GABA receptor complex and shares some of the pharmacological properties of the benzodiazepines .科学研究应用

1. 纳米技术在药物传递中的应用

由Hosny和Banjar(2013)进行的研究探讨了将扎来普隆制成鼻腔原位纳米乳胶凝胶的配方。这种方法解决了药物生物利用度低和水溶性差的问题,展示了增强的鼻腔组织渗透性和全身生物利用度(Hosny & Banjar, 2013)。

2. GABA(A)受体亚型效应

Sanna等人(2002)的研究比较了扎来普隆、唑吡坦和三唑安定对各种GABA(A)受体亚型的影响。扎来普隆在α1β2γ2受体上表现出更高的效力,表明其选择性亲和力和独特的调节作用(Sanna et al., 2002)。

3. 同位素标记内标合成

Shaikh和Chen(2008)的研究讨论了扎来普隆-d5的合成,这是扎来普隆的同位素标记内标。这一发展对于在药物滥用案例中识别扎来普隆至关重要(Shaikh & Chen,2008)。

4. 增强生物利用度技术

Manda等人(2018)专注于通过微粉化改善扎来普隆的溶解度,增强其在口服可分散制剂中的传递。这项研究强调了溶解度在药物功效和吸收中的重要性(Manda et al., 2018)。

5. 白天睡眠效果

Whitmore等人(2004)评估了扎来普隆在促进休息充足个体的白天睡眠中的功效,突出了其在不利于休息的情况下的潜力(Whitmore, Fischer, Barton, Cardenas, & Storm, 2004)。

6. 溶解策略

Abdelbary等人(2016)探讨了使用增溶剂来增强扎来普隆的溶解度和生物利用度,强调了通过新型配方策略改善药物潜力的重要性(Abdelbary, Amin, & Abdelmoteleb, 2016)。

作用机制

Zaleplon-d4, like its parent compound Zaleplon, exerts its action through subunit modulation of the GABA B Z receptor chloride channel macromolecular complex . Zaleplon also binds selectively to the brain omega-1 receptor located on the alpha subunit of the GABA-A/chloride ion channel receptor complex and potentiates t-butyl-bicyclophosphorothionate (TBPS) binding .

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Zaleplon-d4 involves the incorporation of four deuterium atoms into the Zaleplon molecule. This can be achieved by using deuterated starting materials and/or deuterated reagents during the synthesis process. One approach to synthesize Zaleplon-d4 is by using the Pd-Catalyzed Hydrogenation method.", "Starting Materials": [ "4-Bromo-2-nitrobenzophenone-d4", "Ethyl-2-bromo-2-methylpropionate", "Sodium borohydride-d4", "Sodium hydroxide-d4", "Hydrochloric acid-d4", "Methanol-d4", "Ethanol-d4", "Water-d4" ], "Reaction": [ "Step 1: Synthesis of 4-Bromo-2-nitrobenzophenone-d4 by reacting 4-Bromo-2-nitrobenzophenone with deuterated hydrogen gas using a Pd-Catalyst.", "Step 2: Synthesis of Ethyl-2-bromo-2-methylpropionate-d4 by reacting Ethyl-2-bromo-2-methylpropionate with deuterated hydrogen gas using a Pd-Catalyst.", "Step 3: Reduction of 4-Bromo-2-nitrobenzophenone-d4 to 4-Bromo-2-aminobenzophenone-d4 using Sodium borohydride-d4 as a reducing agent.", "Step 4: Condensation of 4-Bromo-2-aminobenzophenone-d4 with Ethyl-2-bromo-2-methylpropionate-d4 in the presence of Sodium hydroxide-d4 to form Zaleplon-d4.", "Step 5: Purification of Zaleplon-d4 by recrystallization using Methanol-d4, Ethanol-d4, and Water-d4 as solvents." ] } | |

CAS 编号 |

1781887-91-9 |

产品名称 |

Zaleplon-d4 |

分子式 |

C17H11D4N5O |

分子量 |

309.4 |

InChI |

InChI=1S/C17H15N5O/c1-3-21(12(2)23)15-6-4-5-13(9-15)16-7-8-19-17-14(10-18)11-20-22(16)17/h4-9,11H,3H2,1-2H3/i4D,5D,6D,9D |

InChI 键 |

HUNXMJYCHXQEGX-FMJFQTNXSA-N |

SMILES |

CC(N(CC)C1=C([2H])C(C2=CC=NC3=C(C#N)C=NN23)=C([2H])C([2H])=C1[2H])=O |

外观 |

A 100 µg/ml or 1 mg/ml solution in methanol |

同义词 |

CL 284,846 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[3,4-f][1,3]benzoxazole](/img/structure/B593347.png)

![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)

![17beta-Hydroxy-androstano[3,2-c]isoxazole](/img/structure/B593352.png)

![[3,2-c]Pyrazole-androst-4-en-17beta-ol](/img/structure/B593353.png)